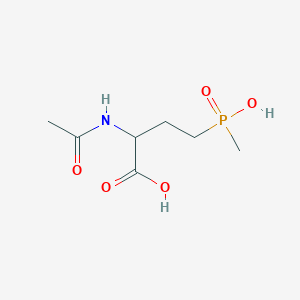

N-acetilfosfinotricina

Descripción general

Descripción

what is 'N-acetylphosphinothricin'? N-acetylphosphinothricin (NAP) is a synthetic compound that is used as a herbicide and as a selective agent in plant genetic engineering. It acts as an inhibitor of the enzyme glutamine synthetase, which is essential for the production of glutamine, an amino acid that is necessary for plant growth. the use of 'N-acetylphosphinothricin' N-acetylphosphinothricin is a herbicide used to control the growth of weeds in agricultural fields. It works by inhibiting the production of an enzyme essential for the formation of an essential amino acid in plants. This causes the plant to die due to starvation. It is most commonly used to control the growth of grasses and broadleaf weeds in corn, sorghum, and other crops. the chemistry of 'N-acetylphosphinothricin' N-acetylphosphinothricin (NAPT) is an antibiotic used to control weeds in crops. It is a derivative of the natural compound phosphinothricin (PPT), which is produced by the bacterium Streptomyces viridochromogenes. NAPT works by inhibiting the enzyme glutamine synthetase, which is essential for the formation of glutamine, an amino acid that is important for plant growth. As a result, NAPT prevents the formation of glutamine and stops the growth of weeds. NAPT is also used as a herbicide in some countries, and it has been shown to be effective against a wide range of weeds. the biochemical/physical effects of 'N-acetylphosphinothricin' N-Acetylphosphinothricin (NAP) is an herbicide used to control certain weeds. It works by inhibiting the enzyme glutamine synthetase, which is responsible for the production of glutamine, an amino acid. This leads to a decrease in the production of proteins and other compounds, resulting in the death of the plant. NAP also has been shown to affect the production of certain enzymes in bacteria and fungi, which can lead to a decrease in their growth and activity. NAP has also been found to cause oxidative damage to cells, leading to cell death. the benefits of 'N-acetylphosphinothricin' N-acetylphosphinothricin (NAP) is an herbicide that has been used to control weeds in agricultural crops. It has several benefits, including: 1. NAP is effective at controlling a wide range of weeds, including both annual and perennial species. 2. NAP is non-selective, meaning it will kill both broadleaf and grassy weeds. 3. NAP is relatively safe to use, with minimal risk of environmental contamination. 4. NAP is cost-effective, making it a viable option for farmers with limited budgets. 5. NAP is easy to apply, requiring minimal equipment and labor. 6. NAP breaks down quickly in the environment, reducing the risk of long-term contamination. the related research of 'N-acetylphosphinothricin' 1. The Metabolic Pathway of N-Acetylphosphinothricin in Maize: A Review. 2. Biosynthesis of N-Acetylphosphinothricin in Transgenic Plants. 3. The Effects of N-Acetylphosphinothricin on Plant Growth and Development. 4. Molecular Mechanisms of N-Acetylphosphinothricin Resistance in Plants. 5. Applications of N-Acetylphosphinothricin in Weed Control. 6. Potential Uses of N-Acetylphosphinothricin in Crop Protection. 7. The Role of N-Acetylphosphinothricin in Plant Stress Response. 8. The Use of N-Acetylphosphinothricin in Plant Breeding and Genetic Engineering. 9. The Potential Impact of N-Acetylphosphinothricin on Human Health.

Aplicaciones Científicas De Investigación

Desarrollo de arroz resistente a glufosinato

El compuesto se ha utilizado en el desarrollo de arroz resistente al glufosinato . Se transfirió un nuevo gen de N-acetiltransferasa de fosfinotricina (RePAT) a una variedad de arroz japonica, lo que dio como resultado plantas transgénicas que crecieron normalmente bajo un tratamiento con glufosinato de alta concentración . Esta aplicación es significativa para la producción agrícola, especialmente en regiones donde el arroz es un alimento básico.

Uso en cultivos resistentes a herbicidas

El glufosinato-N-acetilo se utiliza en el desarrollo de cultivos resistentes a herbicidas . La expresión de un gen que codifica la enzima fosfinotricina N-acetiltransferasa (PAT), que puede desintoxicar la L-fosfinotricina (L-PPT) mediante la acetilación del grupo amino, se utiliza para desarrollar cultivos resistentes al glufosinato .

Control de malezas

El glufosinato es un herbicida no selectivo y de amplio espectro , que se utiliza ampliamente para el control total de la vegetación y para controlar una amplia gama de malezas y hierbas . El uso de glufosinato ha aumentado drásticamente debido a la resistencia de las malezas a otros herbicidas .

Análisis de residuos en alimentos

Se han desarrollado métodos analíticos para la determinación de glufosinato y sus residuos de metabolitos en alimentos de origen vegetal . Esto es esencial para garantizar la seguridad de los productos agrícolas .

Estudio de la formación de especies reactivas de oxígeno (ROS)

La investigación ha demostrado que la acción herbicida rápida del glufosinato se desencadena por especies reactivas de oxígeno (ROS)

Mecanismo De Acción

Target of Action

N-acetylphosphinothricin primarily targets the enzyme Phosphinothricin N-acetyltransferase . This enzyme is an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .

Mode of Action

N-acetylphosphinothricin inactivates phosphinothricin (PPT) by transferring an acetyl group from acetyl CoA . The reaction catalyzed by the enzyme is as follows:

Análisis Bioquímico

Biochemical Properties

N-acetylphosphinothricin interacts with the enzyme phosphinothricin N-acetyltransferase . This enzyme inactivates phosphinothricin by transferring an acetyl group from acetyl CoA, making N-acetylphosphinothricin an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .

Cellular Effects

It is known that the enzyme phosphinothricin N-acetyltransferase, which interacts with N-acetylphosphinothricin, is expressed in glufosinate-tolerant canola and maize .

Molecular Mechanism

N-acetylphosphinothricin exerts its effects at the molecular level through its interaction with phosphinothricin N-acetyltransferase. The enzyme catalyzes the transfer of an acetyl group from acetyl CoA to phosphinothricin, resulting in the formation of CoA, a hydrogen ion, and N-acetylphosphinothricin .

Metabolic Pathways

N-acetylphosphinothricin is involved in the metabolic pathway catalyzed by phosphinothricin N-acetyltransferase . The enzyme uses acetyl-CoA as a cofactor in this process .

Propiedades

IUPAC Name |

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873633 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73634-73-8 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

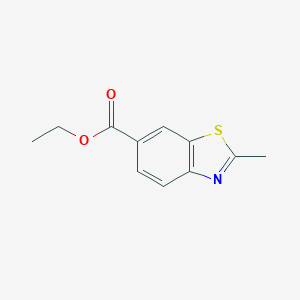

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

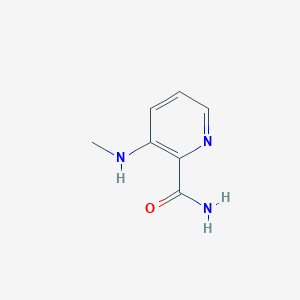

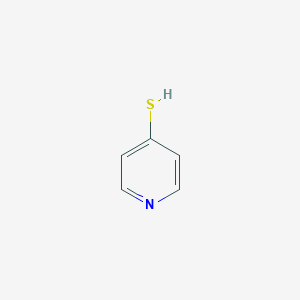

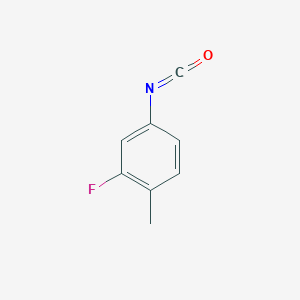

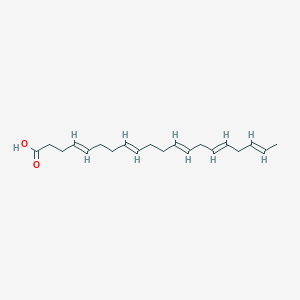

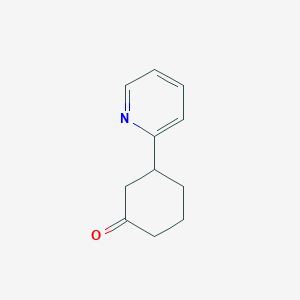

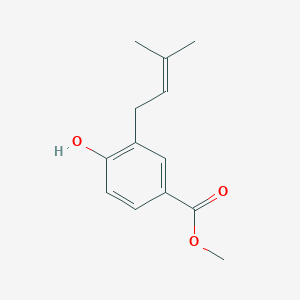

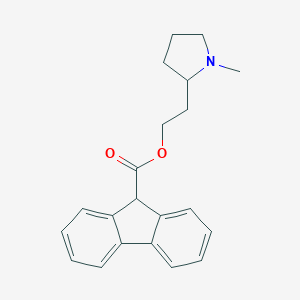

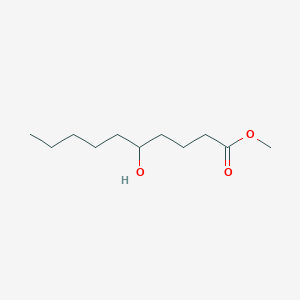

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-acetylphosphinothricin and its downstream effects?

A1: N-acetylphosphinothricin is a derivative of phosphinothricin (PT), a naturally occurring glutamate synthetase inhibitor. While N-acetylphosphinothricin itself doesn't directly inhibit this enzyme, its precursor, phosphinothricin, does. [, ] Glutamine synthetase is a key enzyme in nitrogen assimilation, converting glutamate and ammonia to glutamine. By inhibiting this enzyme, phosphinothricin disrupts nitrogen metabolism in plants and microorganisms, ultimately leading to cell death. []

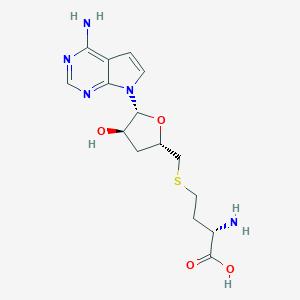

Q2: How is N-acetylphosphinothricin synthesized in nature, and what is unique about its structure?

A2: N-acetylphosphinothricin is formed from its precursor 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) through the action of a unique radical S-adenosyl-L-methionine, cobalamin-dependent methyltransferase enzyme called PhpK. This enzyme is found in the phosalacine producer Kitasatospora phosalacinea. [] This methylation step forms the only known carbon-phosphorus-carbon linkage found in nature. []

Q3: What is the role of nonribosomal peptide synthetases in the biosynthesis of molecules like N-acetylphosphinothricin?

A3: Nonribosomal peptide synthetases (NRPS) play a crucial role in assembling the peptide backbone of phosphinothricin tripeptide (PTT), which contains N-acetylphosphinothricin. [, ] Research suggests that the NRPS PhsA prefers to use N-acetylphosphinothricin rather than its demethylated precursor. [] This finding, along with the characterization of two other alanine-activating enzymes (PTTS II/III), points to a biosynthetic pathway where three separate peptide synthetases work together to create PTT. []

Q4: Are there analytical methods available to quantify N-acetylphosphinothricin and related compounds?

A4: While there aren't specific methods mentioned for N-acetylphosphinothricin itself, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying polar pesticides, including related compounds like glufosinate. [] These methods utilize modified extraction procedures and various stationary phases to achieve accurate and sensitive detection in complex matrices like plant-based foods. []

Q5: What are the potential applications of understanding the biosynthesis of N-acetylphosphinothricin?

A5: Deeper insights into the biosynthetic pathway of N-acetylphosphinothricin and related molecules like phosphinothricin tripeptide could lead to several advancements. [, , ] These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.